

Structure-activity relationship (SAR) studies of [4-(Trifluoromethyl)cyclohexyl]methanamine derivatives

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Compound of Interest

Compound Name: [4-(Trifluoromethyl)cyclohexyl]methanamine

Cat. No.: B1322264

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Navigating the Structure-Activity Landscape of Cyclohexylamine Derivatives for Novel Therapeutics

A detailed analysis of the structure-activity relationships (SAR) of [4-(Trifluoromethyl)cyclohexyl]methanamine derivatives remains an underexplored area in publicly accessible scientific literature. Despite the recognized potential of this scaffold in medicinal chemistry for developing new therapeutic agents, specific SAR studies detailing the systematic evaluation of a series of these compounds against a defined biological target are not readily available.^[1]

To address the need for a comparative guide for researchers and drug development professionals, this report focuses on a closely related and well-documented class of compounds: cis-1,2-diaminocyclohexane derivatives developed as potent and orally bioavailable inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.^[1] ^[2] The extensive research on these analogs provides a valuable framework for understanding how structural modifications on a cyclohexane core can significantly impact biological activity, offering insights that may be translatable to other cyclohexylamine-based scaffolds.

Comparative Analysis of cis-1,2-Diaminocyclohexane Derivatives as Factor Xa Inhibitors

A series of cis-1,2-diaminocyclohexane derivatives were synthesized and evaluated with the goal of optimizing previously identified Factor Xa inhibitors.^[1] The primary objective was to discover compounds with improved solubility and reduced food effect compared to earlier clinical candidates.^[1] The general structure of these inhibitors consists of a central cis-1,2-diaminocyclohexane scaffold with three key domains that were systematically modified to explore the SAR: the S1 moiety, the spacer, and the terminal phenyl ring.

Data Presentation: Quantitative SAR of Factor Xa Inhibitors

The following table summarizes the in vitro activity and pharmacokinetic properties of a selection of representative cis-1,2-diaminocyclohexane derivatives. The data highlights the impact of structural modifications on fXa inhibitory potency and oral bioavailability.

Compound ID	S1 Moiety	Spacer Moiety	Terminal Moiety	fXa IC50 (nM)	Prothrombin Time (PT) CT2 (μM)	Oral Bioavailability (BA) in Rats (%)
1a	5-Chloroindole-2-yl	Amide	5-Dimethylaminosulfonyl-2-methoxyphenyl	1.2	2.5	30
1b	5-Chloroindole-2-yl	Amide	4-Fluorophenyl	3.5	4.1	25
2a	6-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-yl	Amide	5-Dimethylaminosulfonyl-2-methoxyphenyl	0.9	1.9	45
2b	6-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-yl	Amide	4-Fluorophenyl	2.1	3.2	40
3a	5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-yl	Amide	5-Dimethylaminosulfonyl-2-methoxyphenyl	0.5	1.1	60
3b	5-Methyl-4,5,6,7-	Amide	4-Fluorophen	1.5	2.8	55

tetrahydrot
hiazolo[5,4
-c]pyridine-
2-yl

Data compiled from Yoshikawa et al., Bioorg. Med. Chem. 2009, 17 (24), 8206-20 and Yoshikawa et al., Bioorg. Med. Chem. 2009, 17 (24), 8221-33.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of cis-1,2-diaminocyclohexane derivatives.

Factor Xa Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human Factor Xa was determined using a chromogenic substrate assay. The assay was performed in 96-well microplates.

- Reagents:
 - Human Factor Xa (final concentration 0.5 nM)
 - Chromogenic substrate S-2222 (final concentration 0.2 mM)
 - Tris-HCl buffer (50 mM, pH 8.3) containing 150 mM NaCl and 10 mM EDTA.
 - Test compounds dissolved in DMSO and serially diluted.
- Procedure:
 - To each well, 25 μ L of the test compound solution and 50 μ L of the human Factor Xa solution were added.
 - The plate was incubated at room temperature for 10 minutes.
 - The reaction was initiated by the addition of 25 μ L of the chromogenic substrate S-2222 solution.

- The absorbance at 405 nm was measured using a microplate reader at regular intervals for 10 minutes.
- The inhibitory activity was calculated as the percentage of inhibition of the rate of substrate hydrolysis in the presence of the compound compared to the control (DMSO).
- The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

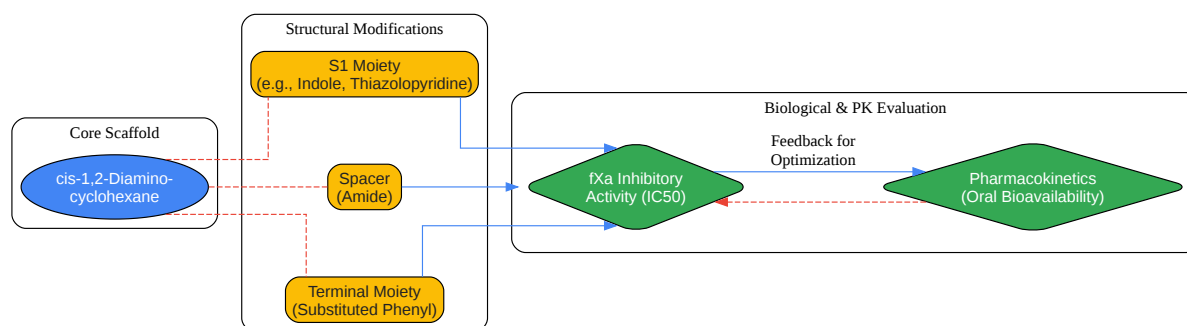
Pharmacokinetic Studies in Rats

The oral bioavailability of the compounds was assessed in male Sprague-Dawley rats.

- Dosing:
 - For intravenous (IV) administration, compounds were dissolved in a vehicle of saline and administered at a dose of 1 mg/kg.
 - For oral (PO) administration, compounds were suspended in a 0.5% methylcellulose solution and administered at a dose of 10 mg/kg.
- Blood Sampling:
 - Blood samples (approximately 0.3 mL) were collected from the jugular vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.
 - Plasma was separated by centrifugation and stored at -20°C until analysis.
- Sample Analysis:
 - Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Pharmacokinetic parameters, including area under the curve (AUC) and oral bioavailability (BA), were calculated using non-compartmental analysis. Oral bioavailability was calculated as $(AUC_{PO} / AUC_{IV}) \times (Dose_{IV} / Dose_{PO}) \times 100\%$.

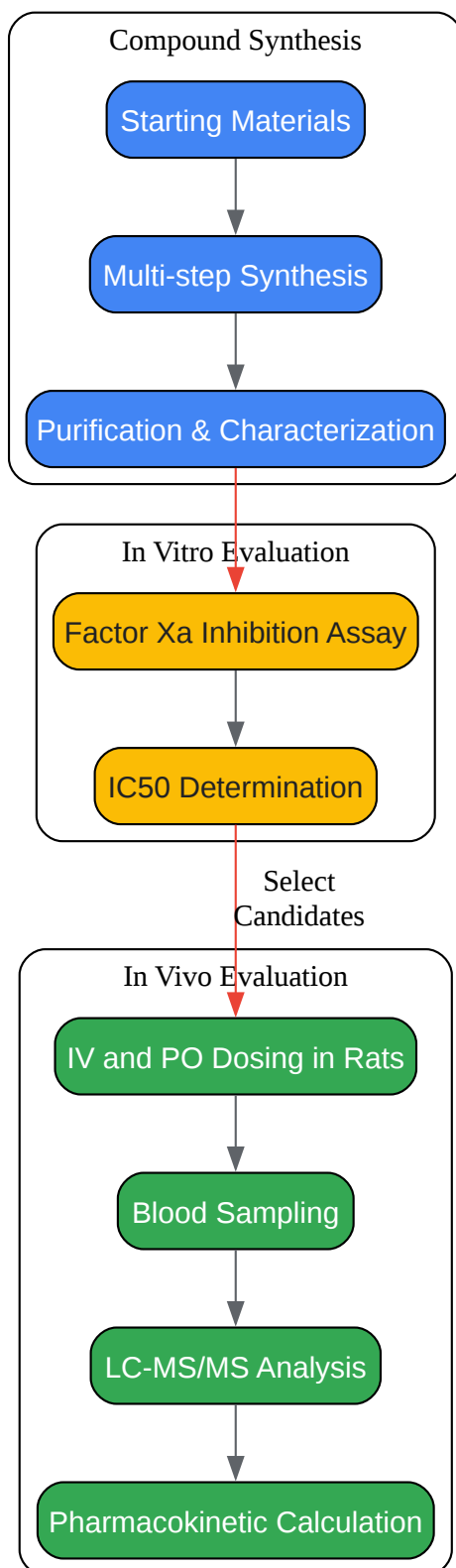
Visualizing the SAR Logic and Experimental Workflow

To better illustrate the relationships and processes involved in this SAR study, the following diagrams were created using the DOT language.



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Caption: Logical flow of the SAR study on cis-1,2-diaminocyclohexane derivatives.



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Caption: Workflow of the experimental evaluation of fXa inhibitors.

In conclusion, while a specific SAR guide for **[4-(trifluoromethyl)cyclohexyl]methanamine** derivatives could not be generated due to a lack of available data, the detailed analysis of the structurally related cis-1,2-diaminocyclohexane series as Factor Xa inhibitors provides a robust and informative alternative. The principles of systematic structural modification and the methodologies for biological and pharmacokinetic evaluation presented here offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on cyclohexylamine scaffolds.

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References

- 1. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
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